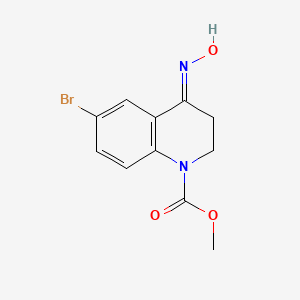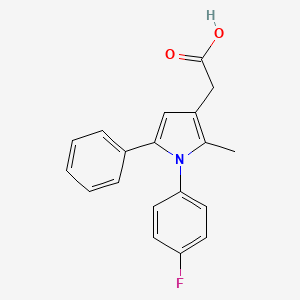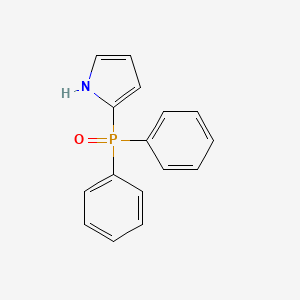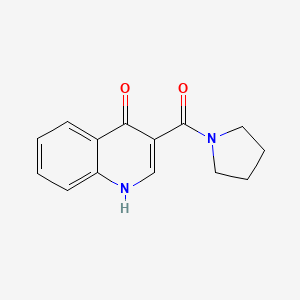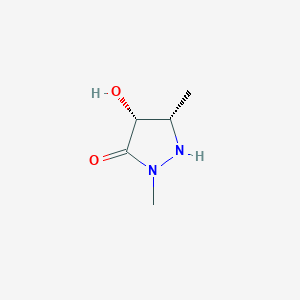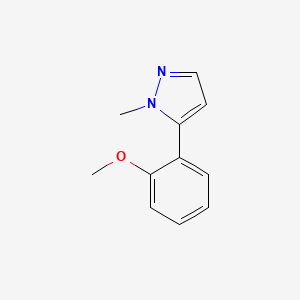
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine. In this case, the starting materials could be 1,4-diketone and ethylamine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitrile Formation: The nitrile group can be introduced by converting a suitable precursor, such as an aldehyde or a primary amine, into a nitrile using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of 2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a suitable solvent like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary amines.
Substitution: Substituted derivatives with different functional groups replacing the ethylamino group.
Applications De Recherche Scientifique
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers due to its aromatic structure.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrrole-containing biomolecules.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(methylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile: Similar structure but with a methylamino group instead of an ethylamino group.
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrile group, in particular, allows for unique reactivity and interactions compared to similar compounds with different functional groups.
Propriétés
Numéro CAS |
61404-84-0 |
|---|---|
Formule moléculaire |
C14H15N3 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-3-16-14-12(9-15)13(10(2)17-14)11-7-5-4-6-8-11/h4-8,16-17H,3H2,1-2H3 |
Clé InChI |
QAFJFCXTHZGPLG-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C(=C(N1)C)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


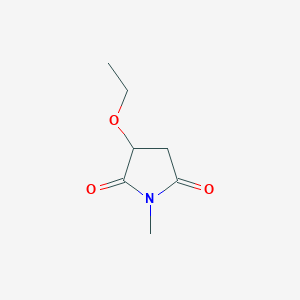
![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
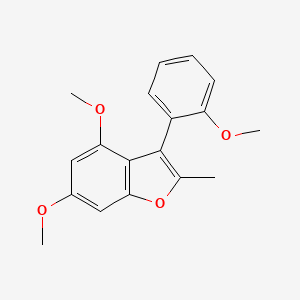
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
